BTA-9881 - 1646857-24-0

BTA-9881

Catalog Number: EVT-261680
CAS Number: 1646857-24-0
Molecular Formula: C21H15ClN4O2
Molecular Weight: 390.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BTA9881 is a respiratory syncytial virus (RSV) antiviral drug developed by the Australian company Biota Holdings. It is currently in phase I trials.
Source and Classification

BTA-9881 was developed by Biota Holdings Limited in collaboration with AstraZeneca. It is classified as an antiviral agent specifically targeting viral fusion processes. The compound's structure allows it to interact effectively with the F protein of the respiratory syncytial virus, making it a promising candidate for treating infections caused by this virus.

Synthesis Analysis

Methods and Technical Details

The synthesis of BTA-9881 involves several steps typical for creating complex organic molecules. Although specific synthetic routes are not detailed in the available literature, it generally includes:

  1. Formation of the Imidazoisoindolone Core: This is achieved through cyclization reactions involving appropriate precursors.
  2. Functionalization: Various functional groups are introduced to enhance binding affinity and selectivity towards the target protein.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity necessary for biological testing.

The development process emphasizes optimizing yield and purity while maintaining biological activity.

Molecular Structure Analysis

Structure and Data

BTA-9881 has a complex molecular structure characterized by its imidazoisoindolone framework. The specific arrangement of atoms allows for interactions with the F protein of the respiratory syncytial virus, which are critical for its function as a fusion inhibitor.

Key structural data includes:

  • Molecular Formula: C₁₃H₉N₃O
  • Molecular Weight: Approximately 229.23 g/mol
  • 3D Conformation: The compound exhibits a three-dimensional shape that facilitates binding within the hydrophobic pocket of the F protein.
Chemical Reactions Analysis

Reactions and Technical Details

BTA-9881 primarily acts through non-covalent interactions, specifically binding to the F protein of the respiratory syncytial virus. The key reactions include:

  1. Binding to F Protein: BTA-9881 binds to specific sites on the F protein, inhibiting its conformational changes necessary for membrane fusion.
  2. Stabilization of Prefusion Conformation: By occupying critical binding sites, BTA-9881 stabilizes the prefusion state of the F protein, preventing it from transitioning to its post-fusion state.

This mechanism is crucial as it directly interferes with the virus's ability to infect host cells.

Mechanism of Action

Process and Data

The mechanism of action for BTA-9881 involves several steps:

  1. Targeting F Protein: The compound selectively binds to a hydrophobic pocket on the F protein.
  2. Inhibition of Fusion: By preventing conformational changes in the F protein, BTA-9881 inhibits viral fusion with host cell membranes.
  3. Reduction in Viral Entry: This inhibition significantly reduces the ability of respiratory syncytial virus to enter host cells, thereby decreasing viral load and infection severity.

Data from studies indicate that BTA-9881 has an effective concentration (EC50) in the micromolar range (approximately 3,200 nM), demonstrating its potency relative to other inhibitors in development.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BTA-9881 exhibits several notable physical and chemical properties:

These properties are essential for determining formulation strategies for oral administration.

Applications

Scientific Uses

BTA-9881 is primarily being investigated for its potential use as an antiviral agent against respiratory syncytial virus infections. Its applications include:

  • Clinical Trials: Currently undergoing phase I trials to assess safety, tolerability, and pharmacokinetics in humans.
  • Research Tool: Used in laboratory settings to study viral fusion mechanisms and develop further antiviral strategies.
  • Potential Therapeutic Use: If successful in clinical trials, BTA-9881 could become part of therapeutic regimens for treating respiratory syncytial virus infections, particularly in vulnerable populations such as infants and immunocompromised individuals.
Introduction to BTA-9881 and Respiratory Syncytial Virus (RSV) Context

RSV as a Pathogen: Epidemiology and Clinical Burden

Respiratory Syncytial Virus (RSV) represents a significant global health challenge as the most common cause of acute lower respiratory tract infections (LRTIs) in infants and young children worldwide. The virus is responsible for an estimated 33 million annual episodes of airway infection in children under five years of age, resulting in approximately 3.2 million hospital admissions and over 160,000 in-hospital deaths each year [5] [10]. Beyond pediatric populations, RSV poses a substantial disease burden in elderly individuals and immunocompromised patients, where infection frequently leads to severe complications including pneumonia and bronchiolitis [1] [7]. The economic impact is profound, with healthcare systems bearing significant costs for hospitalization and supportive care. Despite decades of research, therapeutic options remain extremely limited, creating an urgent need for effective antiviral interventions [5] [10].

Table 1: Global RSV Disease Burden in High-Risk Populations

PopulationAnnual Infection EstimateHospitalizationsMortalityPrimary Clinical Manifestations
Infants/Young Children33 million3.2 million60,000-160,000Bronchiolitis, Pneumonia
Elderly AdultsSignificant177,000 (US)14,000 (US)Pneumonia, COPD exacerbation
ImmunocompromisedHigh riskNot quantifiedSignificantSevere LRTI, Pneumonia

RSV F Glycoprotein: Structural and Functional Role in Viral Entry

The RSV fusion (F) glycoprotein is a class I viral fusion protein that plays an indispensable role in the viral lifecycle. This highly conserved trimeric surface protein exists in two primary conformational states: a metastable prefusion form and a highly stable postfusion conformation [2] [3]. During viral entry, the F protein undergoes dramatic structural rearrangement that facilitates fusion between the viral envelope and host cell membrane. This process begins with the attachment of the viral G glycoprotein to host cell receptors such as heparan sulfate, followed by F protein activation [1] [2]. The critical structural transformation involves the exposure of the fusion peptide (residues 137-146), which inserts into the target cell membrane, followed by the formation of a characteristic six-helix bundle structure through association between heptad repeat regions (HRA and HRB) [1] [3]. The central cavity within the prefusion trimer, particularly a three-fold symmetric pocket, serves as a crucial site for inhibitor binding, making it an attractive target for therapeutic intervention [3] [10].

Rationale for Targeting RSV F Protein in Antiviral Development

The F glycoprotein presents a compelling target for antiviral development due to several key biological and structural features. First, it is essential for viral infectivity and mediates both virus-cell and cell-cell fusion, the latter leading to characteristic syncytium formation and viral spread [2] [3]. Second, the F protein exhibits high conservation across RSV subtypes (A and B), increasing the likelihood that inhibitors will demonstrate broad-spectrum activity [10]. Third, the structural vulnerability of the prefusion conformation, particularly the central cavity, provides a defined binding site for small molecules [3]. Importantly, this protein is accessible to therapeutics at the extracellular stage of infection, unlike intracellular viral components [2]. Clinical validation for targeting F protein comes from palivizumab, a monoclonal antibody that reduces RSV hospitalizations in high-risk infants by approximately 55% [10]. However, the limitations of antibody-based approaches—including high production costs, requirement for intramuscular administration, and potential for resistance development—highlight the need for small-molecule alternatives that can block F protein-mediated fusion [5] [10].

BTA-9881: Classification as a Small-Molecule Fusion Inhibitor

BTA-9881 (developmental codes: MEDI-564, AZD-9639) represents a novel chemical class of small-molecule fusion inhibitors specifically designed to target the RSV F glycoprotein [6] [9]. Chemically characterized as an imidazoisoindolone derivative (molecular formula: C₂₁H₁₅ClN₄O₂; CAS registry: 1646857-24-0), BTA-9881 belongs to the broader category of viral entry inhibitors that act extracellularly to prevent the initial stages of infection [4] [9]. This compound exhibits nanomolar potency against diverse RSV strains, with demonstrated activity against both RSV A and B subtypes [9]. Its mechanism centers on specific binding to the prefusion conformation of the F protein, thereby preventing the structural rearrangements necessary for membrane fusion and viral entry [4]. Preclinical studies have confirmed its oral bioavailability, distinguishing it from peptide-based fusion inhibitors and antibody therapies that require injection [9]. BTA-9881 reached Phase 2 clinical development for RSV infection treatment before its development status was listed as discontinued, though specific reasons for discontinuation remain undisclosed in the available literature [6].

Table 2: Profile of RSV Fusion Protein Inhibitors in Development

CompoundChemical ClassEC₅₀ (RSV-A)EC₅₀ (RSV-B)Development Status
BTA-9881Imidazoisoindolone48 nM (A2 strain)160 nM (B1 strain)Discontinued (Phase 2)
Presatovir (GS-5806)Benzodiazepine0.43 nM0.49 nMDiscontinued (Phase 3)
BMS-433771Benzimidazole1.6 nM10 nMPreclinical
TMC-353121Benzodiazepine0.13 nM0.9 nMPreclinical
Lonafarnib*Tricyclic carboxamide10-118 nM10-118 nMRepurposing candidate

Note: Lonafarnib included for comparison as recently identified F protein inhibitor through drug repurposing screening [10]

Table 3: BTA-9881 Antiviral Profile Against RSV Strains

RSV StrainSubtypeEC₅₀ ValueAssay SystemReference
A2A48 nMCPE reduction in HEp-2 cells [9]
LongA59 nMCPE reduction in HEp-2 cells [9]
B1B160 nMCPE reduction in HEp-2 cells [9]

Properties

CAS Number

1646857-24-0

Product Name

BTA-9881

IUPAC Name

(2S)-2-(4-chlorophenyl)-3-(pyridine-3-carbonyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one

Molecular Formula

C21H15ClN4O2

Molecular Weight

390.8 g/mol

InChI

InChI=1S/C21H15ClN4O2/c22-16-5-3-15(4-6-16)21-18-13-24-9-7-17(18)20(28)26(21)11-10-25(21)19(27)14-2-1-8-23-12-14/h1-9,12-13H,10-11H2/t21-/m1/s1

InChI Key

QZSZPSDRJPPZDZ-OAQYLSRUSA-N

SMILES

C1CN(C2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5

Solubility

Soluble in DMSO

Synonyms

BTA-9881; BTA 9881; BTA9881; AZD-9639; MEDI-564; AZD9639; MEDI564; AZD 9639; MEDI 564

Canonical SMILES

C1CN(C2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5

Isomeric SMILES

C1CN([C@@]2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.